molecular formula C18H13ClO4 B2841164 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 618390-35-5

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2841164
CAS No.: 618390-35-5
M. Wt: 328.75
InChI Key: UKYHOBHMIGZTKZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an acetate group attached to the chromen-4-one core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction mixture is usually refluxed for several hours to ensure complete condensation and acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.

    3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene acetate: Studied for its antiparasitic activity.

Uniqueness

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chromen-4-one core with a chlorophenyl and acetate group makes it a versatile compound for various applications .

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYHOBHMIGZTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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